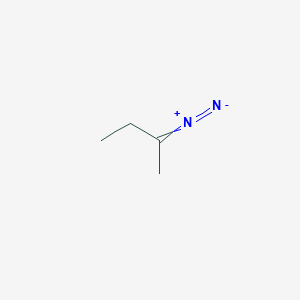
2-Diazobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazobutane is an organic compound that belongs to the class of diazo compounds, characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. These compounds are known for their vibrant colors and reactivity, making them valuable in various chemical processes. This compound, specifically, is a diazoalkane with the molecular formula C4H8N2. It is a relatively simple diazo compound but plays a significant role in organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Diazobutane can be synthesized through several methods, including the diazotization of primary amines and the diazo transfer reaction. One common method involves the reaction of butylamine with nitrous acid, which results in the formation of this compound. The reaction is typically carried out in an acidic medium at low temperatures to stabilize the diazo compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the diazo transfer reaction, where a diazo transfer reagent, such as tosyl azide, reacts with a suitable precursor in the presence of a base like triethylamine. This method is advantageous due to its high yield and relatively mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Diazobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: It can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted butane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Diazobutane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, diazo compounds are used in labeling and probing studies due to their ability to form stable covalent bonds with biomolecules.
Medicine: While not directly used as a drug, this compound and related compounds are studied for their potential in drug development and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and reactivity.
Wirkmechanismus
The mechanism of action of 2-Diazobutane involves the formation of reactive intermediates, such as carbenes, upon decomposition. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
2-Diazobutane can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds share the diazo group, they differ in their reactivity and applications:
Diazomethane (CH2N2): Highly reactive and used primarily for methylation reactions.
Ethyl diazoacetate (C4H6N2O2): Used in cyclopropanation and other carbene transfer reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a broader range of applications compared to more reactive diazo compounds like diazomethane.
Eigenschaften
CAS-Nummer |
65496-03-9 |
|---|---|
Molekularformel |
C4H8N2 |
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
2-diazobutane |
InChI |
InChI=1S/C4H8N2/c1-3-4(2)6-5/h3H2,1-2H3 |
InChI-Schlüssel |
WDWZAYNDFGKPHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


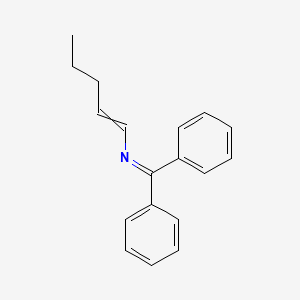
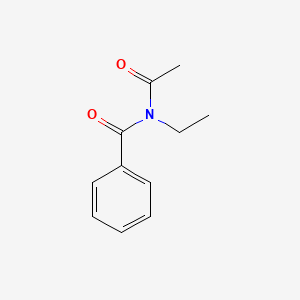
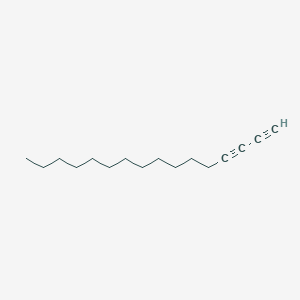
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)

![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
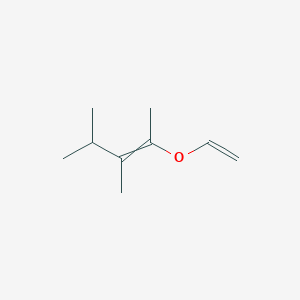
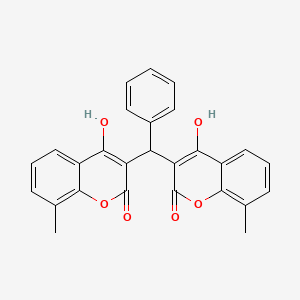
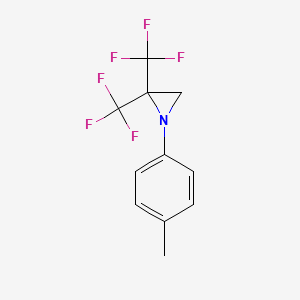
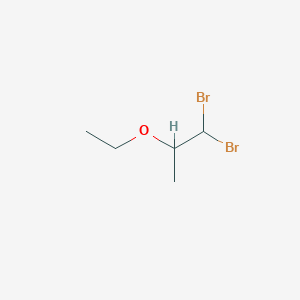
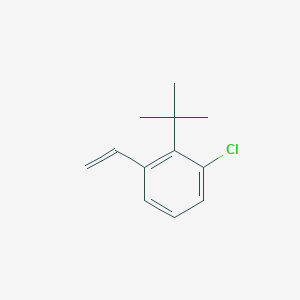

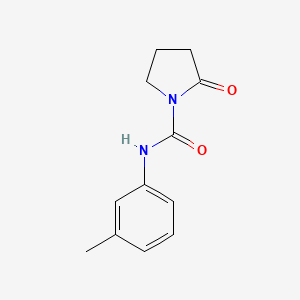
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
